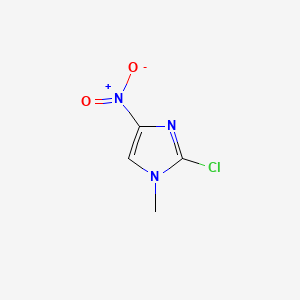

2-Chloro-1-methyl-4-nitro-1H-imidazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1-methyl-4-nitroimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClN3O2/c1-7-2-3(8(9)10)6-4(7)5/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBVLYAYUSWWENM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70213004 | |

| Record name | 1H-Imidazole, 2-chloro-1-methyl-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70213004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63634-21-9 | |

| Record name | 2-Chloro-1-methyl-4-nitro-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63634-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Imidazole, 2-chloro-1-methyl-4-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063634219 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 63634-21-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=342707 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Imidazole, 2-chloro-1-methyl-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70213004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Crystallographic Characterization of 2 Chloro 1 Methyl 4 Nitro 1h Imidazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a fundamental technique for determining the precise structure of organic molecules by mapping the chemical environments of their constituent atoms. For 2-Chloro-1-methyl-4-nitro-1H-imidazole, ¹H and ¹³C NMR would provide definitive evidence for the placement of the methyl, chloro, and nitro substituents on the imidazole (B134444) ring.

Proton (¹H) NMR Chemical Shift Analysis for Substituent Positions

The ¹H NMR spectrum of this compound is expected to show two distinct signals. A singlet would correspond to the three protons of the methyl group (N-CH₃) attached to the nitrogen at position 1. Another singlet would represent the single proton attached to the carbon at position 5 of the imidazole ring (C5-H). The specific chemical shifts (δ) in ppm are dependent on the solvent used and the electronic environment. While precise, experimentally verified data for this specific compound is not detailed in the available literature, analysis of closely related compounds, such as 1,2-dimethyl-4-nitro-1H-imidazole, shows the N-CH₃ signal at approximately 3.63 ppm and the C5-H signal at 8.24 ppm in CDCl₃. derpharmachemica.com

Table 1: Expected ¹H NMR Signals for this compound

| Proton Assignment | Expected Multiplicity | Expected Integration | Chemical Shift (δ) ppm |

|---|---|---|---|

| N-CH₃ | Singlet | 3H | Data not available |

Carbon (¹³C) NMR Chemical Shift Analysis for Ring and Substituent Validation

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, four signals are anticipated: one for the methyl carbon and three for the carbons of the imidazole ring (C2, C4, and C5). The carbon attached to the chlorine (C2) and the carbon attached to the nitro group (C4) would be significantly influenced by the electronegativity of these substituents. For comparison, the related compound 1,2-dimethyl-4-nitro-1H-imidazole displays signals at 12.9 ppm (C-CH₃), 33.9 ppm (N-CH₃), 123.5 ppm (C5), 140.1 ppm (C4), and 145.9 ppm (C2) in CDCl₃. derpharmachemica.com Specific experimental data for this compound remains to be published.

Table 2: Expected ¹³C NMR Signals for this compound

| Carbon Assignment | Expected Chemical Shift (δ) ppm |

|---|---|

| N-CH₃ | Data not available |

| C2 | Data not available |

| C4 | Data not available |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is employed to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. The molecular formula for this compound is C₄H₄ClN₃O₂, corresponding to a molecular weight of approximately 161.55 g/mol . nist.gov High-resolution mass spectrometry would show a characteristic isotopic pattern for the molecular ion due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes).

Predicted mass-to-charge ratio (m/z) values for various adducts have been calculated, including [M+H]⁺ at 162.00648 and [M+Na]⁺ at 183.98842. uni.lu While detailed experimental fragmentation data is not available, the fragmentation of related nitroimidazoles suggests that common fragmentation pathways would involve the loss of the nitro group (NO₂) or a nitro radical (NO·), as well as the loss of the chlorine atom. nist.gov

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion/Fragment | Description | Predicted m/z |

|---|---|---|

| [C₄H₄ClN₃O₂]⁺ | Molecular Ion (M⁺) | ~161.0 |

| [M+H]⁺ | Protonated Molecule | 162.00648 |

X-ray Crystallography for Three-Dimensional Molecular Structure

Crystal System, Space Group, and Unit Cell Parameters

As of this writing, the crystal structure of this compound has not been reported in the Cambridge Structural Database (CSD) or other publicly available literature. Therefore, information regarding its crystal system, space group, and unit cell parameters is not available. For context, the parent compound, 2-Chloro-4-nitro-1H-imidazole, crystallizes in the monoclinic space group P2₁/c. nih.govresearchgate.net

Table 4: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

Bond Lengths, Bond Angles, and Torsional Angles of the Imidazole Ring and Substituents

Without a solved crystal structure, the specific bond lengths, angles, and torsional angles for this compound cannot be detailed. In related structures, the imidazole ring is typically planar. nih.govnih.gov The nitro group is often slightly twisted out of the plane of the imidazole ring. nih.gov For the non-methylated analogue, 2-Chloro-4-nitro-1H-imidazole, the dihedral angle between the imidazole ring and the nitro group is a mere 1.7(2)°. nih.govresearchgate.net This high degree of planarity suggests significant electronic conjugation between the nitro group and the heterocyclic ring.

Table 5: Selected Bond Parameters for this compound

| Bond/Angle/Torsion | Value |

|---|---|

| Bond Lengths (Å) | |

| N1-C2 | Data not available |

| C2-N3 | Data not available |

| N3-C4 | Data not available |

| C4-C5 | Data not available |

| C5-N1 | Data not available |

| C2-Cl | Data not available |

| N1-CH₃ | Data not available |

| C4-NO₂ | Data not available |

| **Bond Angles (°) ** | |

| C5-N1-C2 | Data not available |

| N1-C2-N3 | Data not available |

| C2-N3-C4 | Data not available |

| **Torsional Angles (°) ** |

Conformational Analysis and Molecular Planarity

The molecular structure of this compound is characterized by a high degree of planarity. The core 1H-imidazole ring is essentially planar, a typical feature of such aromatic heterocyclic systems. The planarity of the molecule is significantly influenced by the nature and position of its substituents. In the case of the analogous compound, 2-Chloro-4-nitro-1H-imidazole, X-ray crystallography has shown that the imidazole ring is planar, with the maximum deviation of any ring atom from the mean plane being minimal. nih.govresearchgate.net

For this compound, computational studies using Density Functional Theory (DFT) have been employed to determine its exact geometry through conformational analysis. doi.org These studies confirm that the molecule is perfectly planar. doi.org This planarity extends to the nitro group substituent, which is found to be coplanar with the imidazole ring. nih.govresearchgate.net The dihedral angle between the nitro group and the imidazole ring in the closely related 2-Chloro-4-nitro-1H-imidazole is reported to be a mere 1.7(2)°. nih.govresearchgate.net Similarly, in other substituted methyl-nitro-imidazole derivatives, the core moiety remains largely planar, with only slight twists observed in the nitro group, resulting in small dihedral angles of 2.75(13)° and 5.64(6)° with the imidazole ring. nih.gov

The geometric parameters, including bond angles around the imidazole ring, are influenced by the substituents. A notable asymmetry in the C-N-O bond angles of the nitro group is also a characteristic feature observed in these types of molecules. doi.org

Selected Geometric Parameters for Nitroimidazole Derivatives

| Compound | Parameter | Value | Reference |

|---|---|---|---|

| 2-Chloro-4-nitro-1H-imidazole | Dihedral Angle (Imidazole Ring - NO₂ Group) | 1.7(2)° | nih.govresearchgate.net |

| 1-[2-(2-Chloroethoxy)ethyl]-2-methyl-4-nitro-1H-imidazole (Molecule A) | Dihedral Angle (Imidazole Ring - NO₂ Group) | 2.75(13)° | nih.gov |

| 1-[2-(2-Chloroethoxy)ethyl]-2-methyl-4-nitro-1H-imidazole (Molecule B) | Dihedral Angle (Imidazole Ring - NO₂ Group) | 5.64(6)° | nih.gov |

| This compound | Molecular Geometry | Perfectly Planar | doi.org |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Molecular Dynamics

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides critical insights into the functional groups and dynamic behavior of the this compound molecule. Experimental FTIR and FT-Raman spectra have been recorded and analyzed, with assignments of vibrational bands corroborated by quantum chemical studies using DFT methods. doi.org

The analysis of the vibrational spectra allows for the identification of characteristic frequencies associated with the imidazole ring and its substituents. The nitro group (NO₂) vibrations are prominent in the spectra. The asymmetric and symmetric stretching modes of the NO₂ group are key identifiers. The methyl group (CH₃) also exhibits several characteristic vibrations, including symmetric and asymmetric stretching, deformation, wagging, twisting, and rocking modes. doi.org The C-H in-plane bending vibrations of the imidazole ring are also identified. doi.org

For instance, the wagging mode of the methyl group is observed at 1060 cm⁻¹ in the FTIR spectrum, while its twisting frequency has been determined theoretically. doi.org The symmetric deformation of the methyl group is found to overlap with the C-H in-plane bending vibrations. doi.org Due to its attachment to a nitrogen atom, the methyl rocking vibrations are typically found in the lower frequency region of the spectrum. doi.org The comprehensive assignment of these bands provides a detailed vibrational fingerprint of the molecule. doi.org

Vibrational Frequencies and Assignments for this compound

| Frequency (cm⁻¹) | Spectrum Type | Assignment | Reference |

|---|---|---|---|

| 1060 | FTIR | Methyl group wagging mode | doi.org |

| 1139 | Theoretical | Methyl group twisting frequency | doi.org |

| Not specified | FTIR / FT-Raman | NO₂ asymmetric stretching | doi.org |

| Not specified | FTIR / FT-Raman | NO₂ symmetric stretching | doi.org |

| Not specified | FTIR / FT-Raman | CH₃ symmetric deformation (overlapped) | doi.org |

| Not specified | FTIR / FT-Raman | C-H in-plane bending (overlapped) | doi.org |

| Not specified | FTIR / FT-Raman | Methyl group rocking vibrations | doi.org |

Reaction Chemistry and Mechanistic Studies of 2 Chloro 1 Methyl 4 Nitro 1h Imidazole

Nucleophilic Substitution Reactions at the Imidazole (B134444) Ring

The presence of a chloro group at the C2 position and a strong electron-withdrawing nitro group at the C4 position makes the imidazole ring of 2-Chloro-1-methyl-4-nitro-1H-imidazole susceptible to nucleophilic substitution reactions. ontosight.ai This electronic arrangement activates the ring, facilitating the displacement of the chloride ion by a variety of nucleophiles.

Displacement of the Chloro Group by Various Nucleophiles (e.g., Amines, Thiols)

The activated C2 position of this compound is a prime target for nucleophilic attack. Reactions with primary or secondary amines are expected to yield the corresponding 2-amino-1-methyl-4-nitro-1H-imidazole derivatives. Similarly, reaction with thiols or thiolates would lead to the formation of 2-thioether-substituted imidazoles.

While specific studies detailing these reactions on this compound are not extensively documented, the synthesis of related compounds, such as imidazole-2-thiols from chloro-diones and potassium thiocyanate, demonstrates the viability of displacing a halogen on a related heterocyclic core with a sulfur nucleophile. niscpr.res.in The reaction of nitro-conjugated linoleic acid with various thiols, although proceeding via Michael addition, further underscores the reactivity of thiols towards electron-deficient centers created by the influence of a nitro group. nih.gov

Nucleophilic Aromatic Substitution (SNAr) Pathways and Reaction Kinetics

The displacement of the chloro group on this compound is anticipated to proceed via a nucleophilic aromatic substitution (SNAr) mechanism. This pathway is common for electron-deficient aromatic and heteroaromatic systems. The mechanism is a stepwise process involving two key steps:

Addition: The nucleophile attacks the electron-deficient carbon atom bearing the leaving group (C2), breaking the aromaticity of the imidazole ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Elimination: The aromaticity of the ring is restored by the departure of the chloride leaving group.

Kinetic studies on analogous systems, such as the reaction of 1-chloro-2,4-dinitrobenzene (B32670) (ClDNB) with biothiols, provide insight into the expected reaction kinetics. nih.govresearchgate.net These reactions typically follow pseudo-first-order kinetics when the nucleophile is in large excess. The mechanism can be borderline between a concerted and a stepwise pathway, with the stability of the intermediate species playing a crucial role. nih.govresearchgate.net For many SNAr reactions, the initial nucleophilic attack (formation of the Meisenheimer complex) is the rate-determining step.

Table 1: Kinetic Parameters for SNAr Reactions of an Analogous Substrate (ClDNB) with Biothiols This interactive table presents kinetic data for the reaction of 1-chloro-2,4-dinitrobenzene (ClDNB) with various thiols, illustrating the typical parameters studied in SNAr reactions.

| Nucleophile | k₁ (M⁻¹s⁻¹) | k₂/k₋₁ (M⁻¹) | k₃/k₂ | Mechanism |

| Glutathione | 1.2 x 10³ | 5.6 | 0.8 | Stepwise |

| Cysteine | 8.9 x 10² | 4.1 | 1.2 | Stepwise |

| N-acetylcysteine | 5.4 x 10² | 3.5 | 1.5 | Borderline |

Data is illustrative and based on general findings for analogous systems. nih.gov

Chemical Transformations of the Nitro Group

The nitro group is not merely an activating group for nucleophilic substitution; it is also a reactive functional group that can undergo various chemical transformations, most notably reduction.

Reduction of the Nitro Group to Amino or Other Nitrogen-Containing Functionalities

The reduction of nitro groups is a fundamental transformation in organic chemistry. However, for nitroimidazoles, the substitution pattern on the ring nitrogen significantly influences the final product. Studies on the radiation-induced reduction of various nitroimidazole derivatives show a clear distinction between N1-unsubstituted and N1-alkyl substituted compounds. tandfonline.com

N1-unsubstituted nitroimidazoles typically undergo a six-electron reduction to form the corresponding amino derivatives. In contrast, N1-alkyl substituted nitroimidazoles, such as this compound, are found to consume only four electrons upon reduction. tandfonline.com This leads to the formation of a hydroxyamino derivative, which can subsequently isomerize into a more stable oxime-type product, rather than proceeding to the fully reduced amine. tandfonline.com

Table 2: Comparison of Nitro Group Reduction Pathways in Imidazoles This table outlines the different reduction products observed for N-unsubstituted versus N-alkyl substituted nitroimidazoles.

| Starting Material Type | N-Substitution | Electrons Consumed | Primary Product | Final Product |

| 4-Nitroimidazole (B12731) | H | 6e⁻ | Hydroxyaminoimidazole | 4-Aminoimidazole |

| 1-Methyl-4-nitroimidazole (B145534) | CH₃ | 4e⁻ | Hydroxyaminoimidazole | Oxime-type isomer |

Data derived from studies on radiation-induced reduction of nitroimidazole derivatives. tandfonline.com

Influence of Nitro Group on Ring Reactivity and Electron Density

The nitro group is a powerful electron-withdrawing group, exerting its influence through both inductive (-I) and resonance (-M) effects. This significantly reduces the electron density of the imidazole ring, which has several consequences for the molecule's reactivity. ontosight.ai

Firstly, this electron withdrawal is what activates the C2 position towards nucleophilic attack, as discussed in section 4.1. Crystal structure analysis of the related 2-chloro-4-nitro-1H-imidazole shows that the nitro group is nearly coplanar with the imidazole ring, allowing for effective resonance delocalization and maximizing its electron-withdrawing effect. nih.gov

Secondly, the reduced electron density deactivates the ring towards electrophilic aromatic substitution. Thirdly, the electronic environment of the ring atoms is altered. NMR and density functional theory (DFT) studies on 4-nitroimidazole and 1-methyl-4-nitroimidazole show distinct chemical shifts for the ring's carbon and nitrogen atoms, quantifying the electronic impact of the nitro group and N-methylation. swinburne.edu.au The methylation at the N1 position itself also modifies the electronic distribution within the ring. swinburne.edu.au

Halogen Chemistry and Reactive Intermediates

The chemistry of this compound can also involve the formation of short-lived, high-energy reactive intermediates that dictate specific reaction pathways. youtube.comwiley.com

The nitroimidazole core is known to form radical anions upon accepting an electron. Studies involving low-energy electron attachment to 1-methyl-4-nitroimidazole have shown that these species can be generated and may subsequently decompose through various fragmentation pathways. scispace.comresearchgate.net Such radical anions are key intermediates in SRN1 (Substitution, Radical-Nucleophilic, Unimolecular) reactions, which are an alternative to the SNAr pathway for nucleophilic substitution.

While the SNAr pathway is common, the formation of a nitroimidazole radical anion could potentially lead to the expulsion of the chloride ion to form a σ-radical. This radical could then react with a nucleophile to complete a substitution process. The stability of potential intermediates, such as radicals and carbanions, is a critical factor in determining which mechanistic pathway is favored. youtube.com The specific reactive intermediates involving the chlorine atom itself have not been extensively studied for this compound, but the known behavior of the nitroimidazole core suggests that radical anion formation is a plausible process under appropriate reductive conditions.

Role of Chlorine in Directing Further Functionalization

The chlorine atom at the C2 position of the this compound ring is a key site for synthetic modification. Its role is primarily that of a leaving group in nucleophilic substitution reactions. The imidazole ring, particularly when substituted with a powerful electron-withdrawing group like the nitro group at the C4 position, is activated towards nucleophilic attack. This activation facilitates the displacement of the C2-chloro substituent by a variety of nucleophiles.

The synthesis of related nitroimidazole derivatives often leverages the reactivity of a chloro-substituent. For instance, the preparation of 2-chloro-4-nitroimidazole (B123238) itself involves steps where a chlorine atom is introduced to the imidazole ring, which can then serve as a handle for further functionalization. google.comgoogle.com The presence of the nitro group significantly influences the reactivity of the chloro group, making it more susceptible to substitution compared to an unactivated chloro-imidazole. Synthetic strategies can exploit this enhanced reactivity to introduce new functional groups at the C2 position, thereby constructing more complex molecular scaffolds.

Reactivity of Halogen Atoms in Intermolecular Interactions

Beyond its role in covalent bond formation, the halogen atom in chloro-nitroimidazoles actively participates in non-covalent intermolecular interactions, which are crucial for determining the solid-state architecture of these compounds. In the crystal structure of the closely related compound, 2-chloro-4-nitro-1H-imidazole, short intermolecular Cl···O interactions have been identified. nih.govresearchgate.net These interactions, with distances measured at 3.143 (2) Å and 3.148 (2) Å, are shorter than the sum of the van der Waals radii of chlorine and oxygen, indicating a significant attractive force. nih.gov This type of interaction, known as halogen bonding, contributes to the stabilization of the crystal lattice. nih.govresearchgate.net

Halogen bonding is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic region (a Lewis base), such as the oxygen atoms of the nitro group in a neighboring molecule. nih.gov The stability and geometry of these bonds are governed by a combination of electrostatic forces and intermolecular charge transfer. rsc.org The angular dependence of these interactions imparts a high degree of directionality, which is a key characteristic of halogen bonding. rsc.org

| Interaction Type | Atoms Involved | Measured Distance (Å) | Significance | Reference |

|---|---|---|---|---|

| Halogen Bond | Cl1···O1 | 3.143 (2) | Stabilizes crystal structure | nih.gov |

| Halogen Bond | Cl1···O2 | 3.148 (2) | Stabilizes crystal structure | nih.gov |

| Hydrogen Bond | C2—H2···O1 | - | Links molecules into dimers | nih.gov |

| Hydrogen Bond | N1—H1N1···N2 | - | Interconnects dimers into 2D arrays | nih.gov |

Ring Transformations and Rearrangement Mechanisms

The substituted imidazole ring is not always a static scaffold. Under certain conditions, it can undergo profound structural changes, including rearrangements and complete ring transformations. These processes are often mechanistically complex and lead to the formation of entirely new heterocyclic or carbocyclic systems.

Thermal Rearrangement Pathways

The thermal behavior of nitroimidazoles is a critical consideration, as high-energy nitro compounds can be prone to rearrangement or decomposition, sometimes with explosive potential. google.com While specific studies on the thermal rearrangement pathways of this compound are not extensively detailed in the literature, related processes in nitroimidazole chemistry are known. For example, the synthesis of 2,4-nitroimidazole derivatives can involve a transposition (rearrangement) step from a 2,5-nitroimidazole precursor, a reaction that can be hazardous at high temperatures. google.com Such rearrangements typically involve intramolecular atom or group transfer, driven by thermal energy to overcome activation barriers, leading to a more stable isomer.

ANRORC Reactions and Cine-Substitution

A significant class of ring transformations in heterocyclic chemistry is the ANRORC mechanism, which stands for A ddition of a N ucleophile, R ing O pening, and R ing C losure. wikipedia.org This pathway provides a route for nucleophilic substitution that proceeds not by direct displacement, but through a sequence involving the cleavage and reformation of the heterocyclic ring. wikipedia.org

Studies on related nitroimidazole systems have elucidated the feasibility of ANRORC-like mechanisms. For instance, the reaction of 1,4-dinitro-1H-imidazole derivatives with aniline (B41778) has been computationally modeled to proceed via such a pathway. researchgate.netresearchgate.net The proposed mechanism involves the following key steps:

Nucleophilic Addition: The reaction initiates with the attack of the nucleophile (e.g., an amine) on an electrophilic carbon of the imidazole ring. Research suggests the most favorable attack is at the C5 position. researchgate.net

Ring Opening: Following the initial addition, the imidazole ring undergoes cleavage, typically at one of the C-N bonds, to form an open-chain intermediate. researchgate.net

This mechanistic pathway can explain the formation of products that are not accessible through simple direct substitution. The regioselectivity of the initial nucleophilic attack is a critical factor, with imidazole ring distortion being identified as a key contributor to favoring attack at the C5 site. researchgate.net While cine-substitution (where the entering group takes a position adjacent to the one vacated by the leaving group) is another known mechanism in heterocyclic chemistry, the ANRORC pathway is particularly relevant for explaining transformations in electron-deficient systems like nitroimidazoles. wikipedia.org

| Stage | Description | Key Factors | Reference |

|---|---|---|---|

| Addition of Nucleophile | An external nucleophile attacks an electrophilic carbon atom of the imidazole ring. | Ring distortion, electronic effects of substituents. Attack often favored at C5. | wikipedia.orgresearchgate.net |

| Ring Opening | The C-N bond of the imidazole ring cleaves, resulting in a linear, open-chain intermediate. | Stability of the resulting intermediate. | wikipedia.orgresearchgate.net |

| Ring Closure | The open-chain intermediate undergoes intramolecular cyclization to form a new ring system. | Often the rate-determining step; influenced by tether strain and steric effects. | wikipedia.orgresearchgate.net |

Computational and Theoretical Investigations of 2 Chloro 1 Methyl 4 Nitro 1h Imidazole

Quantum Chemical Calculations (DFT, HF) for Electronic Structure

Quantum chemical methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are instrumental in modeling the electronic structure of molecules. These calculations provide a foundational understanding of the geometric and electronic properties of 2-Chloro-1-methyl-4-nitro-1H-imidazole. DFT methods, particularly with functionals like B3LYP, are widely used for their balance of computational cost and accuracy in predicting molecular properties of such heterocyclic systems.

The first step in most computational studies is the optimization of the molecular geometry to find the lowest energy conformation. For substituted nitroimidazoles, the imidazole (B134444) ring is typically found to be essentially planar. nih.govresearchgate.net Theoretical calculations on the closely related molecule, 5-chloro-1-methyl-4-nitroimidazole, have been performed to determine its exact geometry through conformational analysis. doi.org

For this compound, the geometry optimization would likely reveal a largely planar methyl-nitro-1H-imidazole core. nih.gov A key geometric parameter is the dihedral angle between the plane of the imidazole ring and the nitro group. In similar compounds like 2-chloro-4-nitro-1H-imidazole, this angle is very small, around 1.7°, indicating the nitro group is nearly coplanar with the ring. nih.govresearchgate.net This planarity facilitates electronic delocalization across the molecule. The methyl group attached to the nitrogen atom would have its hydrogen atoms positioned to minimize steric hindrance.

| Parameter | Typical Calculated Value |

| Dihedral Angle (Imidazole Ring - NO₂) | ~1-7° |

| C-Cl Bond Length | ~1.70-1.72 Å |

| N-O Bond Lengths (Nitro Group) | ~1.22-1.24 Å |

| C-N Bond Lengths (Ring) | ~1.32-1.38 Å |

Note: The data in this table is based on computational studies of closely related nitroimidazole compounds.

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface.

In this compound, the MEP surface would show regions of negative potential (typically colored red) and positive potential (blue). The most negative regions are expected to be localized over the oxygen atoms of the highly electronegative nitro group, making them susceptible to electrophilic attack. Regions of positive potential are likely found around the hydrogen atoms and near the chlorine atom, particularly in the region opposite the C-Cl bond, known as the σ-hole, which is crucial for halogen bonding.

Mulliken charge analysis, another output of quantum chemical calculations, quantifies the charge distribution on an atomic level. irjweb.com This analysis would likely show that the nitrogen and oxygen atoms of the nitro group carry significant negative charges, while the carbon atom attached to the chlorine, as well as the ring nitrogen atoms, would also be influenced by the electron-withdrawing effects of the substituents. irjweb.com

Molecular Orbital Analysis: HOMO-LUMO Energy Gaps and Frontier Orbitals

Frontier Molecular Orbital (FMO) theory is central to explaining chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. irjweb.com Computational studies on 5-chloro-1-methyl-4-nitro-1H-imidazole have calculated this energy gap. researchgate.net A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates a molecule is more reactive. researchgate.net For nitroimidazole derivatives, the HOMO is often localized over the imidazole ring, while the LUMO can be centered on the nitro group, facilitating charge transfer within the molecule.

| Molecular Orbital | Property | Significance |

| HOMO | Highest Occupied Molecular Orbital | Region of highest electron density; acts as an electron donor. |

| LUMO | Lowest Unoccupied Molecular Orbital | Region most susceptible to receiving electrons; acts as an electron acceptor. |

| ΔE (HOMO-LUMO Gap) | Energy Difference (ELUMO - EHOMO) | Indicator of chemical reactivity and kinetic stability. |

The HOMO-LUMO energy gap is a direct indicator of the molecule's stability. A molecule with a large energy gap is generally considered a "hard" molecule, being less polarizable and less reactive. A molecule with a small gap is a "soft" molecule, indicating it is more polarizable and more reactive. irjweb.com

The calculated HOMO-LUMO gap for this compound would therefore provide quantitative insight into its reactivity profile. The relatively low energy gap expected for such a nitro-aromatic system suggests that charge-transfer interactions are a key feature of its chemistry. researchgate.net This electronic characteristic is fundamental to the biological activity of many nitroimidazole compounds, where the electron-accepting nature of the nitro group is crucial for their mechanism of action under hypoxic conditions.

Intermolecular Interactions and Crystal Packing Architectures

The arrangement of molecules in a crystal lattice is dictated by a complex interplay of intermolecular interactions. While direct crystallographic data for this compound is not detailed, analysis of closely related structures provides a robust model for its expected crystal packing.

For instance, the crystal structure of 2-chloro-4-nitro-1H-imidazole reveals that molecules are linked by intermolecular C-H···O and N-H···N hydrogen bonds, forming dimers and subsequent two-dimensional networks. nih.govresearchgate.net In the case of this compound, the N-H···N hydrogen bonding capacity is lost due to methylation, but weak C-H···O and C-H···N interactions involving the methyl and ring hydrogens are expected to play a significant role in the crystal architecture. nih.gov

A particularly important intermolecular interaction for this molecule is halogen bonding. This is a noncovalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. The chlorine atom in this compound can participate in such bonds.

Hydrogen Bonding (C-H···O, N-H···N) Networks

In the crystal structure of 2-Chloro-4-nitro-1H-imidazole, the molecule is nearly planar, a feature that facilitates efficient packing and intermolecular interactions. nih.govresearchgate.net The analysis reveals a network of hydrogen bonds that are crucial in stabilizing the crystal lattice. Two primary types of hydrogen bonds are observed: intermolecular C-H···O and N-H···N interactions.

Pairs of C-H···O hydrogen bonds link molecules into centrosymmetric dimers. nih.govnih.gov Specifically, the hydrogen atom on the C2 carbon of the imidazole ring interacts with an oxygen atom of the nitro group from an adjacent, inversion-related molecule. nih.gov These interactions form a distinct ring motif, designated as R²₂(10) in graph-set notation. nih.govresearchgate.net

These dimers are further interconnected by N-H···N hydrogen bonds, where the hydrogen on the N1 atom of the imidazole ring interacts with the N3 atom of a neighboring molecule. nih.govresearchgate.net This creates two-dimensional networks that extend parallel to the (102) crystallographic plane. nih.gov The stability of the crystal structure is further enhanced by short chlorine-oxygen (Cl···O) interactions. researchgate.netnih.gov

For the title compound, This compound , the presence of the methyl group at the N1 position precludes the formation of the N-H···N hydrogen bonds seen in its precursor. Consequently, its crystal structure would be primarily dictated by the weaker C-H···O interactions and potentially C-H···N interactions, alongside other forces like dipole-dipole and van der Waals interactions. The dominant hydrogen bonding network would likely still involve the formation of dimers through C-H···O bonds.

Table 1: Hydrogen Bond Geometry for 2-Chloro-4-nitro-1H-imidazole

| D–H···A | D–H (Å) | H···A (Å) | D···A (Å) | ∠(DHA) (°) |

| C2–H2···O1 | 0.95 | 2.33 | 3.166 (3) | 147 |

| N1–H1N1···N2 | 0.86 (3) | 2.07 (3) | 2.900 (2) | 163 (2) |

| Data sourced from crystallographic studies of the analogue compound, 2-Chloro-4-nitro-1H-imidazole. nih.govresearchgate.net |

π-π Stacking Interactions and Supramolecular Assembly

The supramolecular assembly of nitroimidazole derivatives is significantly influenced by non-covalent interactions, including hydrogen bonding and π-π stacking. researchgate.netresearchgate.net While a specific crystal structure for this compound has not been reported, the behavior of similar nitroaromatic compounds suggests that π-π stacking is a likely and important feature of its solid-state architecture.

In the crystal structure of a related compound, 1-Chloro-2-methyl-4-nitrobenzene , molecules are stacked along a crystallographic axis with centroid-to-centroid distances of 3.719 Å, indicative of significant π-π contacts. mdpi.com These stacking interactions, in combination with C-H···O hydrogen bonds and Cl···O contacts, create a stable three-dimensional network. researchgate.netmdpi.com

For this compound, a similar arrangement can be anticipated. The planar nature of the nitroimidazole core would favor the parallel alignment of molecules, leading to the formation of columns or layers held together by π-π interactions. These forces, working in concert with the aforementioned C-H···O hydrogen bonds, would define the supramolecular assembly, influencing material properties such as melting point and solubility. The interplay between hydrogen bonding and π-stacking is a key element in the crystal engineering of such heterocyclic compounds. researchgate.net

Simulation of Spectroscopic Properties and Comparison with Experimental Data

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting and interpreting the spectroscopic properties of molecules. nih.govresearchgate.net By simulating vibrational (FT-IR, FT-Raman) and nuclear magnetic resonance (NMR) spectra, researchers can assign experimental peaks and gain a deeper understanding of molecular structure and electronic environments. nih.govasianpubs.org

A comprehensive computational and experimental study has been performed on 5-Chloro-1-methyl-4-nitro-1H-imidazole , a constitutional isomer of the title compound. researchgate.net In that research, theoretical calculations were performed using the B3LYP method with a 6-311+G(d,p) basis set. The calculated vibrational frequencies showed excellent agreement with the experimental FT-IR and FT-Raman spectra after applying a scaling factor, allowing for a detailed assignment of vibrational modes. researchgate.net

Furthermore, a very recent (2024) study on 1-methyl-4-nitroimidazole (B145534) combined experimental NMR techniques with DFT calculations to analyze the chemical shifts of ¹H, ¹³C, and ¹⁵N nuclei. swinburne.edu.au The calculated chemical shifts for the imidazole carbons were in good agreement (within 2%) with experimental values, demonstrating the accuracy of the computational approach. swinburne.edu.au This study highlighted that N-methylation significantly influences the electronic environment of the imidazole ring, causing shielding at the N3 position. swinburne.edu.au

These studies on close isomers and analogues provide a strong foundation for predicting the spectroscopic characteristics of this compound. The vibrational spectrum would be characterized by strong bands corresponding to the asymmetric and symmetric stretching of the NO₂ group, alongside various C-H and imidazole ring vibrations. The ¹H NMR spectrum would show a singlet for the methyl protons and a singlet for the lone proton on the imidazole ring, while the ¹³C NMR would display distinct signals for the four carbon atoms. DFT calculations would be essential for the precise assignment of these spectra.

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for the Isomer 5-Chloro-1-methyl-4-nitro-1H-imidazole

| FT-IR (Experimental) | FT-Raman (Experimental) | Calculated (Scaled) | Assignment (Potential Energy Distribution %) |

| 1525 | 1527 | 1526 | ν_as(NO₂) (85) |

| 1365 | 1366 | 1365 | ν_s(NO₂) (78) |

| 1450 | 1452 | 1451 | ν(C=C) + δ(CH) (65) |

| 3120 | 3122 | 3121 | ν(C-H)_ring (98) |

| 2955 | 2958 | 2956 | ν_s(CH₃) (95) |

| Data adapted from a study on the isomer 5-Chloro-1-methyl-4-nitro-1H-imidazole. ν: stretching; δ: bending; as: asymmetric; s: symmetric. researchgate.net |

Table 3: Comparison of Experimental and Calculated NMR Chemical Shifts (ppm) for 1-methyl-4-nitroimidazole

| Atom | Experimental ¹³C | Calculated ¹³C | Atom | Experimental ¹H | Calculated ¹H |

| C2 | 136.4 | 138.1 | H2 | 8.24 | 8.15 |

| C4 | 144.7 | 146.2 | H5 | 7.69 | 7.55 |

| C5 | 119.4 | 121.3 | CH₃ | 3.81 | 3.75 |

| CH₃ | 34.2 | 35.1 | |||

| Data adapted from a study on the analogue 1-methyl-4-nitroimidazole. swinburne.edu.au |

Derivatization and Analog Synthesis from 2 Chloro 1 Methyl 4 Nitro 1h Imidazole As a Precursor

Strategies for Functional Group Diversification at Ring Positions

The strategic modification of the imidazole (B134444) ring is central to developing new chemical entities. The presence of the chloro and nitro groups on the 1-methyl-1H-imidazole core provides distinct opportunities for diversification at various positions on the heterocyclic ring.

For the specific compound 2-Chloro-1-methyl-4-nitro-1H-imidazole, the nitrogen at the N1 position is already substituted with a methyl group, precluding further N-alkylation or N-arylation at this site. However, these methods are highly relevant for its unmethylated analog, 2-chloro-4-nitro-1H-imidazole, which serves as a crucial intermediate for creating N1-substituted derivatives.

The N-alkylation of 4-nitroimidazole (B12731) and its derivatives is a regioselective process influenced by reaction conditions such as the choice of base, solvent, and temperature. nih.govgoogle.comresearchgate.net Studies on the alkylation of 4-nitroimidazole show that the reaction can be directed to favor N1 substitution. nih.govresearchgate.net Heating the reaction mixture, for instance to 60°C, has been shown to markedly improve the yields of N-alkylated products. nih.gov The use of potassium carbonate (K2CO3) as the base in a solvent like acetonitrile (B52724) generally leads to good yields, ranging from 66-85%. nih.gov

Table 1: Conditions for N-Alkylation of 4-Nitroimidazole Derivatives This table illustrates common conditions for the N-alkylation of the parent 4-nitroimidazole scaffold, a reaction that precedes the formation of the N1-methylated title compound.

| Alkylating Agent | Base | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|

| Various Alkyl Halides | K2CO3 | Acetonitrile | 60°C | 66-85 | nih.gov |

| Ethyl Bromoacetate | K2CO3 | Acetonitrile | 60°C | 96 | nih.gov |

| Various Alkyl Halides | KOH or K2CO3 | DMSO or DMF | Room Temp | Low | nih.gov |

The chlorine atom at the C2 position of this compound is susceptible to substitution by other halogens or pseudohalogens via nucleophilic aromatic substitution. This reactivity is enhanced by the C4-nitro group. While direct halogen exchange reactions on this specific N-methylated compound are not extensively detailed, the principles are demonstrated in the synthesis of related 2-halo-4-nitroimidazoles.

For instance, 2,4-dinitroimidazole (B52884) can be converted into 2-chloro-4-nitroimidazole (B123238) or 2-bromo-4-nitroimidazole (B1265489) by reacting it with concentrated hydrochloric acid or hydrobromic acid, respectively. mdpi.com This demonstrates the feasibility of introducing different halogens onto the C2 position of a 4-nitroimidazole core. A patent describes a method for producing 2-halogenated 4-nitroimidazoles by iodinating 4-nitroimidazole compounds and subsequently reducing the resulting 5-iodo-4-nitroimidazole intermediate. nih.gov Another approach involves the treatment of an N-protected 1-alkoxyalkyl-2-bromo-4-nitroimidazole with hydrochloric acid to yield 2-chloro-4-nitroimidazole. nih.gov These methods highlight that the halogen at the C2 position can be varied, providing access to fluoro-, bromo-, and iodo- analogs, which can exhibit different reactivity and biological properties. Displacement with pseudohalogens, such as azide (B81097) (N₃⁻) or cyanide (CN⁻), is also mechanistically plausible, offering further pathways for functionalization.

This compound is an excellent building block for constructing bicyclic and polycyclic fused heterocyclic systems. The general strategy involves a reaction where the C2-chloro atom is displaced by a nucleophile that is part of a larger molecule containing a second reactive site, leading to an intramolecular cyclization.

A prominent example is the synthesis of the anti-tuberculosis drug Delamanid, which features a 6-nitro-2,3-dihydroimidazo[2,1-b] Current time information in Blackburn with Darwen, GB.nih.govoxazole (B20620) core. The synthesis involves the reaction of a chiral epoxide with a 2-bromo-4-nitroimidazole precursor. wikipedia.org The initial step is the nucleophilic attack of an alcohol on the C2 position of the nitroimidazole, displacing the bromide. Subsequent intramolecular cyclization forms the fused oxazole ring. This strategy can be adapted to create a variety of fused systems.

Another important class of fused systems is the imidazo[2,1-b]thiazoles, known for their diverse biological activities, including antiviral and antimycobacterial properties. nih.gov The synthesis of these systems often starts from a 2-amino or 2-mercaptoimidazole (B184291) derivative, which is then reacted with an α-haloketone or a related bifunctional electrophile. Current time information in Blackburn with Darwen, GB.nih.govnih.gov Alternatively, starting from a 2-chloroimidazole, reaction with a molecule containing both a thiol and an amino or hydroxyl group can lead to the formation of fused thiazole-containing ring systems. The Groebke–Blackburn–Bienaymé reaction, a multicomponent reaction, is also utilized for the one-pot synthesis of fused imidazoles. nih.govnih.gov

Regioselective Synthesis of Complex Imidazole Derivatives

The substituents on the this compound ring direct the regioselectivity of subsequent reactions, allowing for the controlled synthesis of complex derivatives.

The functionalization of this compound is primarily directed by the interplay between the C2-chloro and C4-nitro groups. The nitro group is a powerful electron-withdrawing group that activates the imidazole ring for nucleophilic attack, particularly at the C2 and C5 positions. The chlorine atom at C2 is an excellent leaving group, making this position the primary site for SNAr reactions.

This directed reactivity allows for the introduction of a wide variety of functional groups at the C2 position through reaction with different nucleophiles. For example:

O-Nucleophiles: Reaction with alcohols or phenols (alkoxides/phenoxides) can yield 2-alkoxy or 2-aryloxy derivatives.

S-Nucleophiles: Thiols can displace the chloride to form 2-thioether derivatives. This is a key step in the synthesis of the drug Azathioprine, where 4-chloro-1-methyl-5-nitro-1H-imidazole is reacted with 6-mercaptopurine. wikipedia.org

N-Nucleophiles: Amines can react to produce 2-aminoimidazole derivatives.

This regioselective functionalization is a cornerstone for building libraries of compounds with diverse properties, starting from a single, readily accessible precursor.

Table 2: Examples of Directed Functionalization via Nucleophilic Substitution This table summarizes representative nucleophilic substitution reactions on chloro-nitroimidazole scaffolds, demonstrating the introduction of various functional groups.

| Precursor | Nucleophile | Product Type | Significance | Reference |

|---|---|---|---|---|

| 2-Bromo-4-nitroimidazole | Chiral alcohol side-chain | Fused Imidazo[2,1-b]oxazole | Key step in Delamanid synthesis | wikipedia.org |

| 4-Chloro-1-methyl-5-nitro-1H-imidazole | 6-Mercaptopurine | 2-(Purinyl-thio)imidazole | Synthesis of Azathioprine | wikipedia.org |

| 2-Nitroimidazole | Epichlorohydrin, then Piperidine | 2-(Piperidinyl-alkoxy)imidazole | Synthesis of Pimonidazole | wikipedia.org |

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules in a single step from three or more starting materials. While direct use of this compound as a building block in common MCRs is not widely reported, it can be readily converted into a suitable substrate for such reactions.

A key strategy involves transforming the 2-chloro group into a 2-amino group. This conversion creates a 2-amino-1-methyl-4-nitro-1H-imidazole, which contains an amidine functionality. This amidine derivative is an ideal substrate for the Groebke–Blackburn–Bienaymé (GBB) three-component reaction. nih.govnih.govbeilstein-journals.org In the GBB reaction, an amidine, an aldehyde, and an isocyanide react in a one-pot process to form fused imidazo[1,2-a]-heterocycles like imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines. nih.govbeilstein-journals.org

This two-step approach—nucleophilic amination followed by a GBB reaction—provides a regioselective and efficient pathway to complex, fused imidazole derivatives that would be difficult to access through traditional multi-step synthesis. This highlights how a simple precursor can be leveraged as a building block in advanced, diversity-oriented synthesis strategies.

Mechanistic Insights into Derivatization Reactions from this compound

The derivatization of this compound primarily proceeds through a Nucleophilic Aromatic Substitution (SNAr) mechanism. This pathway is favored due to the specific electronic arrangement of the substituents on the imidazole ring. The presence of a strong electron-withdrawing nitro group (-NO₂) at the C4 position significantly lowers the electron density of the aromatic ring system. This reduction in electron density makes the ring susceptible to attack by nucleophiles.

The chloro group at the C2 position serves as a good leaving group. Crucially, the C2 position is para to the C4 nitro group, an optimal arrangement for activating the ring towards nucleophilic attack. The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom at the C2 position, leading to the formation of a transient, negatively charged intermediate known as a Meisenheimer complex. libretexts.orgnih.gov This intermediate is stabilized by resonance, where the negative charge is delocalized over the imidazole ring and, most importantly, onto the oxygen atoms of the nitro group. libretexts.org The subsequent departure of the chloride ion restores the aromaticity of the ring, yielding the substituted product. This two-step addition-elimination process is the characteristic mechanistic pathway for derivatization at the C2 position. nih.gov

Understanding Reaction Selectivity and Pathway Control

Reaction selectivity in the derivatization of this compound is fundamentally governed by the principles of Nucleophilic Aromatic Substitution (SNAr). The regioselectivity of the substitution is precisely controlled by the electronic influence of the nitro group.

Positional Activation: The electron-withdrawing nitro group exerts its strongest activating effect at the ortho and para positions relative to its location on the ring. In this molecule, the chloro leaving group is at the C2 position, which is para to the C4-nitro group. This specific spatial relationship is critical for stabilizing the intermediate Meisenheimer complex through resonance. libretexts.org An attack at the C5 position, which is meta to the nitro group, would not allow for direct resonance stabilization of the negative charge by the nitro group, and therefore, substitution at this position is not observed. This inherent electronic property ensures that derivatization occurs with high selectivity at the C2 carbon.

Pathway Control: Control over the reaction pathway is achieved by manipulating several key experimental parameters to favor the desired SNAr mechanism and maximize the yield of the target derivative.

Nucleophile Choice: The nature of the incoming nucleophile (e.g., alkoxides, thiolates, amines) determines the resulting derivative. Stronger nucleophiles generally lead to faster reaction rates.

Solvent Effects: Polar aprotic solvents, such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), are typically employed. These solvents can effectively solvate the cation of the nucleophilic salt while leaving the anion relatively free and highly reactive. They also help to stabilize the charged Meisenheimer intermediate.

Temperature: Reaction kinetics are temperature-dependent. Higher temperatures can increase the reaction rate but may also lead to undesired side reactions. Optimization is often required to find a balance between reaction time and product purity.

Base: In reactions involving nucleophiles like thiols or amines, a base may be added to deprotonate the nucleophile, thereby increasing its nucleophilicity and facilitating the initial attack on the imidazole ring. An analogous reaction, the synthesis of Azathioprine, involves the condensation of a chloro-nitroimidazole isomer with 6-mercaptopurine, where a base is used to facilitate the displacement of the chloride. nih.gov

By carefully selecting these conditions, the SNAr pathway can be controlled to selectively synthesize a wide array of functionalized 1-methyl-4-nitroimidazole (B145534) derivatives.

| Parameter | Role in Pathway Control | Typical Examples/Conditions |

|---|---|---|

| Nucleophile | Determines the final product; stronger nucleophiles increase reaction rate. | R-O⁻ (alkoxides), R-S⁻ (thiolates), R₂NH (amines) |

| Solvent | Stabilizes the charged Meisenheimer intermediate and solvates counter-ions. | Polar Aprotic (DMSO, DMF, Acetonitrile) |

| Temperature | Controls the rate of reaction; must be optimized to avoid side products. | Room temperature to elevated temperatures (e.g., 60-100 °C) |

| Base | Deprotonates weak nucleophiles (e.g., thiols, amines) to increase their reactivity. | Sodium Acetate, Potassium Carbonate (K₂CO₃) |

Catalyst Development for Efficient Derivatization

Derivatization reactions of highly activated substrates like this compound via the SNAr mechanism often proceed efficiently without the need for specialized catalysts. The inherent reactivity endowed by the electron-withdrawing nitro group is typically sufficient to drive the reaction to completion under appropriate solvent and temperature conditions.

However, the field of catalyst development seeks to enhance these reactions further by improving rates, increasing yields, and allowing for the use of milder reaction conditions. For this class of substitutions, catalyst development focuses on two primary areas:

Base Catalysis: As mentioned, bases are often used to generate a more potent nucleophile from a neutral precursor. While not always classified as a catalyst in the strictest sense (as it can be consumed in stoichiometric amounts), its role is crucial for efficiency. Catalytic amounts of a strong, non-nucleophilic base could potentially be used to maintain a high concentration of the active nucleophile throughout the reaction.

Phase-Transfer Catalysis (PTC): When the nucleophile is in the form of an inorganic salt (e.g., NaSH, KCN) that has poor solubility in the organic solvents used for the reaction, a phase-transfer catalyst can be employed. These catalysts, typically quaternary ammonium (B1175870) or phosphonium (B103445) salts, transport the nucleophilic anion from the solid or aqueous phase into the organic phase where the imidazole substrate is dissolved. This dramatically increases the effective concentration of the nucleophile in the reaction phase, leading to a significant acceleration of the substitution reaction. The development of more efficient and recyclable phase-transfer catalysts is an ongoing area of research.

While specific, novel catalysts developed exclusively for the derivatization of this compound are not widely reported in the literature, the principles of base and phase-transfer catalysis are directly applicable and represent key strategies for optimizing the synthesis of its derivatives. Future research may focus on developing organocatalysts or metal-based catalysts that can operate under even milder conditions or offer enhanced selectivity for more complex derivatization pathways.

Future Directions in the Academic Research of 2 Chloro 1 Methyl 4 Nitro 1h Imidazole

Exploration of Novel Synthetic Pathways for Enhanced Efficiency and Sustainability

The current synthesis of 2-Chloro-1-methyl-4-nitro-1H-imidazole and related nitroimidazoles often relies on traditional methods that can involve harsh reaction conditions and the generation of hazardous waste. researchgate.net Future research is increasingly focused on developing novel synthetic pathways that prioritize enhanced efficiency, safety, and environmental sustainability.

A significant area of exploration is the adoption of green chemistry principles . This includes the use of less hazardous reagents and solvents, as well as the development of catalytic systems that can be recycled and reused. ontosight.aiscispace.comresearchgate.net For instance, research into the nitration of 2-methylimidazole (B133640) has shown that using nitrate (B79036) salts of alkali metals can lead to a smoother reaction and higher yields (95%) compared to traditional nitric and sulfuric acid mixtures (85%). researchgate.net The investigation of alternative nitrating agents and solvent-free reaction conditions presents a promising avenue for reducing the environmental impact of the synthesis of this compound.

Biocatalysis offers another exciting frontier for the sustainable synthesis of nitroaromatic compounds. nih.govscientific.net The use of enzymes, such as nitroreductases, could enable the synthesis of functionalized nitroimidazoles under mild, aqueous conditions, thereby avoiding the need for harsh reagents and organic solvents. tandfonline.comnih.gov While still in the early stages of development for nitro group reductions, biocatalytic strategies hold considerable promise for creating more environmentally friendly synthetic routes. nih.gov

Furthermore, the implementation of continuous flow chemistry is being explored to improve the safety, efficiency, and scalability of imidazole (B134444) synthesis. mdpi.com Flow reactors offer precise control over reaction parameters, leading to improved yields and reduced side-product formation. The multi-step synthesis of imidazole derivatives in continuous-flow systems has been successfully demonstrated and could be adapted for the production of this compound. mdpi.com

A comparative look at different synthetic approaches is presented in the table below:

| Synthetic Approach | Key Advantages | Potential for this compound |

| Traditional Synthesis | Established and well-understood procedures. | Current primary method of production. |

| Green Chemistry | Reduced environmental impact, use of safer reagents. | High potential for developing more sustainable processes. |

| Biocatalysis | Mild reaction conditions, high selectivity. | Promising for future environmentally benign synthesis. |

| Flow Chemistry | Enhanced safety, scalability, and process control. | Could lead to more efficient and consistent production. |

Advanced Spectroscopic Probes for Real-time Reaction Monitoring

A deeper understanding of reaction kinetics and mechanisms is crucial for optimizing the synthesis of this compound. Future research will increasingly rely on advanced spectroscopic probes for real-time, in-situ monitoring of the reaction progress. The implementation of Process Analytical Technology (PAT) is set to revolutionize how these chemical processes are understood and controlled. ontosight.aimdpi.comdoi.orgresearchgate.net

PAT utilizes a range of in-line and on-line analytical techniques to monitor critical process parameters in real time. This allows for a more dynamic and responsive control of the reaction, leading to improved consistency, yield, and safety. ontosight.aimdpi.com For the synthesis of imidazole derivatives, several spectroscopic tools are particularly promising:

In-Situ Fourier Transform Infrared (FTIR) Spectroscopy (ReactIR): This technique can track the concentration of reactants, intermediates, and products throughout the reaction by monitoring their characteristic vibrational frequencies. nih.govscientific.netnih.gov The application of ReactIR has been successfully demonstrated for monitoring the synthesis of a dihydro-1H-imidazole intermediate, showcasing its potential for elucidating reaction mechanisms and identifying key intermediates in the synthesis of this compound. nih.gov

Raman Spectroscopy: As a complementary vibrational spectroscopy technique, Raman is particularly well-suited for monitoring reactions in aqueous media and for analyzing solid-state transformations. tandfonline.comresearchgate.net Its application in monitoring nitroimidazole compounds has been established, and future research could focus on developing robust Raman-based methods for real-time monitoring of the nitration and chlorination steps in the synthesis of the target compound. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Flow NMR is emerging as a powerful tool for in-operando reaction monitoring, providing detailed structural information and quantitative data on the species present in the reaction mixture. scientific.net Coupling flow NMR with other techniques like FTIR can provide a comprehensive understanding of complex reaction pathways. scientific.net

The data gathered from these advanced spectroscopic probes will be invaluable for building accurate kinetic models of the synthesis of this compound, leading to more efficient and robust manufacturing processes.

| Spectroscopic Probe | Information Provided | Relevance to Synthesis Monitoring |

| In-Situ FTIR (ReactIR) | Real-time concentration of reactants, intermediates, and products. | Elucidation of reaction kinetics and mechanism. |

| Raman Spectroscopy | Molecular fingerprint, suitable for aqueous and solid-state analysis. | Monitoring of specific reaction steps and polymorphism. |

| Flow NMR | Detailed structural information and quantitative analysis. | Comprehensive understanding of complex reaction pathways. |

Deeper Computational Modeling of Reaction Mechanisms and Intermolecular Forces

In parallel with experimental investigations, computational modeling is becoming an indispensable tool for gaining deeper insights into the chemical and physical properties of this compound. Future academic research will leverage sophisticated computational methods to elucidate reaction mechanisms, predict spectroscopic properties, and understand intermolecular interactions.

Density Functional Theory (DFT) is a powerful quantum chemical method that can be used to model the electronic structure and energetics of molecules. scispace.comnih.gov DFT calculations can provide valuable information about the geometries of reactants, transition states, and products, as well as the activation energies for different reaction pathways. scispace.com A detailed DFT study has been conducted on 5-chloro-1-methyl-4-nitroimidazole, a constitutional isomer of the target compound, providing insights into its structural and spectroscopic properties. doi.orgnih.gov Similar computational investigations into the nitration and chlorination reactions leading to this compound would be highly beneficial for understanding the regioselectivity and optimizing reaction conditions.

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or physical properties. scientific.netresearchgate.netnih.gov While often used in drug discovery, QSAR can also be applied to predict the reactivity and properties of chemical intermediates. Developing QSAR models for nitroimidazole derivatives could help in predicting the properties of new, unsynthesized analogues of this compound, thereby guiding synthetic efforts.

Molecular Dynamics (MD) simulations can provide a detailed picture of the intermolecular forces and dynamic behavior of molecules in the condensed phase. mdpi.comresearchgate.netnih.gov Understanding the intermolecular interactions, such as hydrogen bonding and π-π stacking, is crucial for controlling the crystal structure and solid-state properties of this compound. The crystal structure of the related compound 2-chloro-4-nitro-1H-imidazole reveals the presence of intermolecular C—H⋯O and N—H⋯N hydrogen bonds. nih.govresearchgate.net MD simulations could be employed to study the crystallization process and to predict the most stable polymorphs of the target compound.

| Computational Method | Key Applications | Expected Insights for this compound |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, prediction of spectroscopic properties. | Understanding of regioselectivity in synthesis, interpretation of experimental spectra. |

| QSAR Modeling | Prediction of biological activity and physical properties. | Guidance for the design of new derivatives with desired properties. |

| Molecular Dynamics (MD) | Study of intermolecular forces and dynamic behavior. | Prediction of crystal structure and solid-state properties. |

Development of New Chemical Applications for Imidazole Scaffolds Beyond Current Scope

The imidazole ring is a privileged scaffold in medicinal chemistry and materials science due to its unique electronic properties and ability to participate in various non-covalent interactions. bldpharm.com While this compound is primarily utilized as a synthetic intermediate, future research will likely explore the development of new chemical applications for this and related imidazole scaffolds.

The inherent reactivity of the chloro and nitro substituents on the imidazole ring makes it a versatile building block for the synthesis of a wide range of functionalized derivatives. ontosight.ai These derivatives could be screened for a variety of biological activities, including as potential antimicrobial, anticancer, or anti-inflammatory agents. nih.govtandfonline.comnih.gov The development of efficient and regioselective methods for the further functionalization of the this compound core will be a key area of future research. researchgate.net

Beyond medicinal chemistry, imidazole-based compounds are also finding applications in materials science, for example, as components of ionic liquids, corrosion inhibitors, and organic light-emitting diodes (OLEDs). scientific.net The specific substitution pattern of this compound could impart unique electronic or photophysical properties to novel materials. Future research could focus on the synthesis and characterization of polymers or coordination complexes incorporating this imidazole scaffold to explore their potential in these advanced applications.

The exploration of new applications for imidazole scaffolds derived from this compound represents a significant opportunity for innovation, with the potential to lead to the development of new drugs, materials, and technologies.

Q & A

Q. How can conflicting spectral data from different research groups be reconciled?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.